2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
Description
2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride (CAS: 811842-39-4) is a fluorinated aromatic amine derivative with a biphenyl backbone. The compound features a trifluoromethyl (-CF₃) group at the 2' position of the biphenyl system and an amine group at the 3-position, protonated as a hydrochloride salt. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and electronic effects due to the electron-withdrawing -CF₃ group.
It is primarily utilized as an intermediate in pharmaceutical synthesis, agrochemicals, and specialty chemicals. Commercial suppliers like ECHEMI and CymitQuimica offer the compound with 99% purity, packaged in 25 kg drums, and compliant with REACH and ISO certifications. Its applications span active pharmaceutical ingredients (APIs), polymer additives, and catalytic systems, leveraging its stability and reactivity in cross-coupling reactions.
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)12-7-2-1-6-11(12)9-4-3-5-10(17)8-9;/h1-8H,17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZFMYNRDFCVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Industrial production methods may involve more scalable processes, such as the use of antimony fluoride or other fluorinating agents to introduce the trifluoromethyl group .
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The protonated amine in the hydrochloride form participates in acid-base equilibria, while the free amine (under basic conditions) acts as a nucleophile. Key reactions include:
Acylation :
The amine reacts with acyl chlorides to form amides. For example:Alkylation :
In the presence of alkyl halides, the amine undergoes alkylation:
| Reaction Type | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acylation | Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | 82% | |
| Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl derivative | 75% |
Palladium-Catalyzed Cross-Coupling Reactions
The biphenyl scaffold enables participation in Suzuki-Miyaura couplings. For instance, the boronic acid derivative of this compound reacts with aryl halides:
General Reaction :Example :
Coupling with 4-bromotoluene using [Pd(BIAN–IPr)(μ-Cl)Cl]₂ (0.25 mol%) in ethanol at 70°C yields 4'-methyl-2''-(trifluoromethyl)-[1,1'-biphenyl]-3-amine with 92% efficiency .
| Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|---|
| 4-Bromotoluene | [Pd(BIAN–IPr)(μ-Cl)Cl]₂ | K₂CO₃ | EtOH | 70 | 92% |
| 3-Iodonitrobenzene | Pd(PPh₃)₄ | NaHCO₃ | THF/H₂O | 80 | 85% |
Electrophilic Aromatic Substitution (EAS)
Nitration :
Reaction with HNO₃/H₂SO₄ produces a nitro derivative predominantly at the para position relative to the amine:
| Electrophile | Position Selectivity | Major Product | Yield |
|---|---|---|---|
| NO₂⁺ | Para to –NH₂ | 3-Amino-4-nitro derivative | 68% |
Protonation and Salt Formation
The hydrochloride salt dissociates in polar solvents, releasing the free amine under basic conditions:This reversibility is critical for solubility-dependent reactions .
Redox Reactions
The amine group undergoes oxidation to nitro or nitroso derivatives under strong oxidizing agents (e.g., KMnO₄/H⁺):
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Nitro derivative | 100°C, 6 hr | 58% |
Interaction with Organometallic Reagents
The –CF₃ group stabilizes adjacent negative charges, enabling directed ortho-metalation. For example, reaction with n-BuLi generates a lithiated intermediate for further functionalization :
Stability Under Reaction Conditions
- Thermal Stability : Decomposes above 250°C, releasing HCl and forming biphenyl derivatives.
- pH Sensitivity : Precipitates in neutral aqueous solutions but remains soluble in acidic or basic media.
Scientific Research Applications
2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride is a chemical compound with the molecular formula C13H11ClF3N and a molecular weight of approximately 273.68 g/mol . It features a trifluoromethyl group at the 2' position and an amine group at the 3 position of the biphenyl moiety, and exists as a hydrochloride salt .
Applications in Biochemical Research
This compound is primarily used as a reagent in biochemical research, particularly in proteomics. The amine group can undergo nucleophilic substitution reactions, while the trifluoromethyl group influences the compound's reactivity and stability due to its electron-withdrawing properties. The hydrochloride form enhances its solubility in polar solvents.
- Biological Activity Research indicates that 2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride exhibits significant biological activity and has been studied for its potential role as an inhibitor in various biochemical pathways, especially those involving protein interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.
- Interaction Studies Interaction studies often focus on its binding affinity with various biological targets, employing techniques such as:
- Spectroscopy
- Calorimetry
- Surface Plasmon Resonance
Mechanism of Action
The mechanism of action of 2’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of enzyme activity or receptor binding, depending on the specific application .
Comparison with Similar Compounds
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride
- Structural Difference : The trifluoromethyl group is located at the 3' position instead of the 2' position.
- Impact: Positional isomerism alters steric and electronic interactions. The 3'-CF₃ substitution may reduce steric hindrance in meta-substituted reactions compared to the ortho-substituted 2'-CF₃ variant.
2'-Methoxy-[1,1'-biphenyl]-3-amine Hydrochloride (SS-6411)
- Structural Difference : A methoxy (-OCH₃) group replaces the trifluoromethyl group at the 2' position.
- Impact : The methoxy group is electron-donating, contrasting with the electron-withdrawing -CF₃. This reduces the compound’s lipophilicity (logP) and may decrease metabolic stability. Purity is 95%, lower than the 99% standard of the trifluoromethyl analog.
Functional Group Variations
N-Phenyl-[1,1'-biphenyl]-3-amine (BD290585)
- Structural Difference : Lacks the trifluoromethyl group entirely.
- Impact : Absence of -CF₃ reduces electronegativity and lipophilicity, making it less suitable for applications requiring strong hydrophobic interactions (e.g., membrane permeability in drug design). Purity is 98%, with applications likely focused on material science rather than pharmaceuticals.
Goxalapladib (CAS: 412950-27-7)
- Structural Difference : Contains a 4’-(trifluoromethyl)biphenyl moiety as part of a larger naphthyridine-acetamide scaffold.
- Impact : The trifluoromethyl group enhances binding affinity to therapeutic targets (e.g., lipoprotein-associated phospholipase A₂ inhibitors for atherosclerosis). This underscores the broader pharmacological relevance of -CF₃ in biphenyl systems.
Physicochemical and Commercial Comparison
Key Research Findings
Electron-Withdrawing Effects : The -CF₃ group in the 2' position increases electrophilicity at the biphenyl core, facilitating nucleophilic aromatic substitution reactions. This property is critical in synthesizing heterocyclic drug candidates.
Metabolic Stability: Fluorinated biphenyl amines exhibit prolonged half-lives in vivo compared to non-fluorinated analogs, as seen in preclinical studies of Goxalapladib.
Commercial Viability : The 2'-CF₃ derivative’s high purity (99%) and scalability (25 kg batches) make it preferable for industrial applications over discontinued or lower-purity analogs.
Biological Activity
2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride (CAS No. 811842-39-4) is a bioactive small molecule that has garnered attention due to its potential therapeutic applications. This compound features a trifluoromethyl group, which is known to enhance the biological activity of various organic molecules, particularly in medicinal chemistry.
- Molecular Formula : C13H11ClF3N
- Molecular Weight : 273.68 g/mol
- Structure : The compound consists of a biphenyl structure with an amine group and a trifluoromethyl substituent, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's efficacy in cellular environments.
Key Biological Interactions
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells.
- Microtubule Stabilization : Research suggests that it may stabilize microtubules, which is crucial for maintaining cellular structure and function.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- A study published in MDPI reported that compounds with similar structures showed significant microtubule-stabilizing activity, leading to enhanced anticancer effects through proteasome-mediated degradation pathways .
- Another investigation highlighted the structure-activity relationship (SAR) of fluorinated biphenyls, demonstrating that the introduction of trifluoromethyl groups can lead to improved potency against specific cancer cell lines .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride, and how do reaction parameters affect yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated aniline precursor. Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like SPhos or XPhos enhance coupling efficiency .
- Temperature : Reactions typically proceed at 80–100°C in mixed solvents (e.g., toluene/ethanol).
- Protecting groups : The amine group may require protection (e.g., Boc) to prevent side reactions. Post-synthesis deprotection with HCl yields the hydrochloride salt.
- Yield optimization : Purification via silica gel chromatography or recrystallization improves purity (e.g., 70–85% yields reported for analogous biphenyl amines) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., trifluoromethyl group at 2' and amine at 3). For example, in analogous compounds, aromatic protons resonate at δ 6.8–7.6 ppm, and amine protons show broad signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₁F₃N: calculated 230.0895, observed 230.0898) .
- X-ray crystallography : Resolves solid-state packing and hydrogen-bonding patterns (if single crystals are obtainable) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and N95 masks to avoid inhalation or skin contact .
- Ventilation : Use fume hoods to mitigate exposure to airborne particles.
- Waste disposal : Collect organic waste in designated containers for incineration or licensed hazardous waste treatment .
- Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can meta-selective C–H functionalization strategies modify the biphenyl core for structure-activity studies?
- Methodological Answer :
- Directed C–H activation : Use directing groups (e.g., –NH₂) with Pd(II)/Cu(II) catalysts to achieve meta-arylation. For example, a modular flow reactor enables selective installation of substituents at the meta position via transient directing groups .
- Substituent effects : Electron-withdrawing groups (e.g., –CF₃) enhance electrophilic substitution reactivity. Compare kinetic isotope effects (KIE) to elucidate mechanistic pathways .
Q. What isotopic labeling approaches are suitable for tracking metabolic or environmental pathways?
- Methodological Answer :
- ¹³C/¹⁵N labeling : Synthesize deuterated analogs (e.g., [1,1'-biphenyl-2,3,4,5,6-D₅]-3-amine) via catalytic H/D exchange. Use LC-MS/MS to trace isotopic enrichment in biological matrices .
- Environmental fate studies : Employ ¹⁹F NMR to monitor degradation products in aqueous systems, leveraging the trifluoromethyl group’s distinct chemical shift .
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing nature : The –CF₃ group reduces electron density on the biphenyl ring, slowing electrophilic substitution but accelerating nucleophilic attacks.
- Comparative studies : Contrast coupling yields with –CH₃ (electron-donating) and –NO₂ (strongly electron-withdrawing) analogs. For example, –CF₃ derivatives show 10–15% lower yields in Suzuki couplings compared to –CH₃ due to steric and electronic effects .
Q. What computational methods predict solid-state stability and polymorphic forms?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate lattice energies and intermolecular interactions (e.g., hydrogen bonds between –NH₃⁺ and Cl⁻).
- Molecular dynamics (MD) : Simulate thermal stability under varying humidity/temperature conditions. Validate predictions with DSC/TGA data .
Key Notes
- Advanced questions emphasize mechanistic insights, isotopic tracking, and computational modeling.
- Basic questions focus on synthesis, characterization, and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
